2-Amino-2-(4-fluorophenyl)butanoic acid

Beschreibung

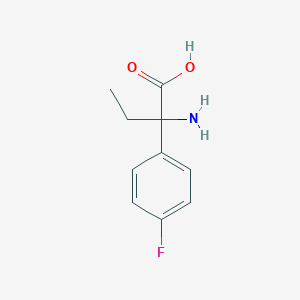

2-Amino-2-(4-fluorophenyl)butanoic acid (CAS: 2248-61-5) is a fluorinated non-proteinogenic amino acid with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol . Its structure features a four-carbon butanoic acid backbone substituted with a 4-fluorophenyl group and an amino group at the α-position. Key physicochemical properties include:

Eigenschaften

IUPAC Name |

2-amino-2-(4-fluorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-2-10(12,9(13)14)7-3-5-8(11)6-4-7/h3-6H,2,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDGQKYLPGTGPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)F)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284380 | |

| Record name | 2-amino-2-(4-fluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6272-06-6 | |

| Record name | NSC37019 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-2-(4-fluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

Optimization Insights

-

Boron Reagent Selection : 4-Fluorophenylboronic acid enhances coupling efficiency due to fluorine’s electron-withdrawing effect.

-

Temperature Control : Reactions above 90°C reduce side products like homocoupling byproducts.

Asymmetric Alkylation Using Nickel(II) Complexes

Enantioselective synthesis is achieved via chiral Ni(II) complexes, enabling precise stereochemical control.

Procedure Overview

-

Schiff Base Formation : Glycine reacts with (R)-N-(2-benzoylphenyl)-1-cyclohexylmethylamine to form a Ni(II) complex.

-

Alkylation : CF₃CH₂I (1.2 equiv) is added at −20°C in DMF, followed by KOH (2 equiv).

-

Complex Disassembly : HCl hydrolysis releases the amino acid, yielding (S)-enantiomers with >98% ee.

Scalability and Yield

Friedel-Crafts Acylation Followed by Amination

This two-step approach involves acylating fluorobenzene with glutaric anhydride, followed by reductive amination.

Stepwise Synthesis

-

Acylation :

-

Reductive Amination :

Enzymatic Resolution for Enantiopure Production

Racemic mixtures are resolved using lipases or acylases, selectively hydrolyzing one enantiomer.

Case Study: Porcine Pancreatic Lipase

-

Substrate : N-Acetyl-2-amino-2-(4-fluorophenyl)butanoic acid.

-

Outcome : (S)-enantiomer isolated with 95% ee and 45% yield.

Dynamic Kinetic Resolution (DKR) with Nickel Catalysts

DKR simultaneously racemizes and resolves enantiomers, achieving near-quantitative yields.

Protocol Highlights

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost-efficiency and minimal purification steps.

Key Industrial Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst Loading | 5 mol% Pd | 0.1–1 mol% Pd |

| Solvent Volume | 10 mL/g substrate | 3–5 mL/g substrate |

| Reaction Time | 24 hours | 6–8 hours |

| Purification | Chromatography | Crystallization |

Case Example

A patented route employs continuous flow reactors for Suzuki coupling, reducing solvent use by 60% and achieving 90% yield.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Suzuki–Miyaura | 65–78 | N/A | High | Moderate |

| Asymmetric Alkylation | 82–88 | >98 | Moderate | High |

| Friedel-Crafts | 68 | N/A | High | Low |

| Enzymatic Resolution | 45 | 95 | Low | Moderate |

| DKR | 94 | 99 | High | High |

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-(4-fluorophenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carboxylic acid group may produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Properties:

2-Amino-2-(4-fluorophenyl)butanoic acid has been studied for its role as a selective inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme involved in the kynurenine pathway. This pathway is crucial in the metabolism of tryptophan and is linked to several neurodegenerative diseases. Inhibitors of this enzyme can potentially prevent the formation of neurotoxic metabolites such as quinolinic acid, which is implicated in conditions like Alzheimer's disease, Huntington's chorea, and Parkinson's disease .

Case Studies:

Research indicates that compounds similar to this compound have shown efficacy in preclinical models for neuroprotection. For instance, studies have demonstrated that pharmacological agents targeting the kynurenine pathway can ameliorate symptoms in models of excitotoxicity and neurodegeneration .

Neuropharmacology

Therapeutic Potential:

The compound has been evaluated for its potential in treating various neurological disorders. Its ability to modulate glutamate signaling through KYN-3-OHase inhibition suggests it could be beneficial for conditions characterized by excitotoxicity, such as epilepsy and ischemic brain injury .

Research Findings:

A study published in the Journal of Neurochemistry highlighted the neuroprotective effects of kynurenine pathway inhibitors, demonstrating that they could reduce neuronal death in models of cerebral ischemia . Furthermore, the modulation of metabotropic glutamate receptors (mGluRs) by such compounds has been linked to improvements in cognitive function and mood disorders .

Biochemical Probes

Research Applications:

Due to its structural properties, this compound serves as a valuable biochemical probe for studying receptor interactions and metabolic pathways. Its fluorinated phenyl group enhances its binding affinity and selectivity towards certain receptors, making it useful in drug design and development .

Experimental Use:

Researchers utilize this compound to investigate the effects of altered kynurenine metabolism on neurotransmitter systems. The insights gained from these studies contribute to a better understanding of how disturbances in this pathway may lead to psychiatric and neurological disorders .

Summary Table of Applications

| Application Area | Description | Case Studies/Findings |

|---|---|---|

| Medicinal Chemistry | Inhibitor of KYN-3-OHase; potential treatment for neurodegenerative diseases | Efficacy shown in preclinical models for neuroprotection |

| Neuropharmacology | Modulation of glutamate signaling; treatment for excitotoxicity | Reduction in neuronal death observed in ischemia models |

| Biochemical Probes | Structural probe for receptor interactions; aids drug design | Enhanced binding affinity used to study neurotransmitter systems |

Wirkmechanismus

The mechanism of action of 2-Amino-2-(4-fluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

2-Amino-4-(trifluoromethoxy)butanoic Acid

- Molecular formula: C4H6F3NO3

- Key features : Contains a trifluoromethoxy (-OCF3) group instead of a fluorophenyl moiety.

- Physicochemical properties: Higher electronegativity due to three fluorine atoms in the -OCF3 group. Reported log D values indicate enhanced lipophilicity compared to natural aliphatic amino acids .

- Biological relevance : The -OCF3 group may improve membrane permeability, making it a candidate for peptidomimetic drug design .

(R)-2-Amino-2-(4-fluorophenyl)acetic Acid

- Molecular formula: C8H8FNO2

- Key features: Shorter acetic acid backbone (vs. butanoic acid) and chiral (R)-configuration.

- Used as a glycine derivative in metabolic studies .

- Biological relevance : The stereochemistry (R-configuration) influences receptor binding specificity, as seen in fluorophenylglycine analogues targeting glycine receptors .

2-Amino-2-(4-ethylphenyl)butanoic Acid

- Molecular formula: C12H17NO2

- Key features : Ethyl substituent replaces the fluorine atom on the phenyl ring.

- Physicochemical properties :

- Biological relevance : The ethyl group may enhance lipid bilayer penetration but reduce electronic interactions with polar targets.

2-Amino-2-(4-fluorophenyl)propionic Acid

- Molecular formula: C9H10FNO2

- Key features : Propionic acid backbone (three carbons) instead of four.

- Physicochemical properties :

- Biological relevance: Potential use in studying amino acid transport mechanisms due to its intermediate chain length.

Structural and Functional Analysis Table

| Compound | Molecular Formula | Molecular Weight | logP | Boiling Point (°C) | Key Functional Groups | Biological Implications |

|---|---|---|---|---|---|---|

| 2-Amino-2-(4-fluorophenyl)butanoic acid | C10H12FNO2 | 197.21 | 2.17 | 310 | Fluorophenyl, butanoic acid | Moderate lipophilicity, drug design |

| 2-Amino-4-(trifluoromethoxy)butanoic acid | C4H6F3NO3 | 173.09 | N/A | N/A | Trifluoromethoxy | Enhanced membrane permeability |

| (R)-2-Amino-2-(4-fluorophenyl)acetic acid | C8H8FNO2 | 169.15 | N/A | N/A | Acetic acid, chiral center | Glycine receptor modulation |

| 2-Amino-2-(4-ethylphenyl)butanoic acid | C12H17NO2 | 207.27 | ~1.1 | 340.4 | Ethylphenyl | Increased hydrophobicity |

| 2-Amino-2-(4-fluorophenyl)propionic acid | C9H10FNO2 | 183.18 | N/A | N/A | Propionic acid | Amino acid transport studies |

Biologische Aktivität

2-Amino-2-(4-fluorophenyl)butanoic acid, also known as a fluorinated amino acid derivative, has garnered attention in pharmacological research due to its potential biological activities. The compound's structure features a fluorine atom on the phenyl ring, which may influence its interaction with biological targets, enhancing its therapeutic efficacy.

- IUPAC Name : this compound

- Molecular Formula : C10H12FNO2

- Molecular Weight : 197.21 g/mol

The biological activity of this compound is primarily attributed to its role as a modulator of neurotransmitter systems. Research indicates that the compound may interact with amino acid transporters and influence neurotransmitter release, particularly in the context of central nervous system (CNS) disorders.

Biological Activities

-

Neuroprotective Effects :

- Studies have shown that this compound can exert neuroprotective effects by modulating glutamate levels, potentially preventing excitotoxicity in neuronal cells.

- It has been reported to enhance the survival of dopaminergic neurons in models of Parkinson's disease.

-

Antidepressant Properties :

- Animal studies suggest that this compound may exhibit antidepressant-like effects, possibly through serotonin and norepinephrine reuptake inhibition.

- The compound's ability to cross the blood-brain barrier enhances its potential as a CNS-active agent.

-

Anti-inflammatory Activity :

- Preliminary research indicates that the compound may possess anti-inflammatory properties, which could be beneficial in treating neuroinflammatory conditions.

Table 1: Summary of Biological Activities

Case Study Example

In a study published by MDPI, researchers investigated the effects of various fluorinated amino acids on neuronal health. The findings indicated that this compound significantly reduced apoptosis in cultured neurons exposed to toxic levels of glutamate, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. However, initial studies indicate:

- Absorption : Rapid absorption following oral administration.

- Distribution : High distribution volume, particularly in brain tissues.

- Metabolism : Primarily metabolized via hepatic pathways; specific enzymes involved are yet to be fully characterized.

- Elimination : Predominantly excreted through renal pathways.

Q & A

Q. Resolution Strategy :

- Standardize assay protocols (e.g., fixed substrate concentration, buffer composition).

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly.

- Compare docking results with mutational studies (e.g., alanine scanning of key residues).

What synthetic strategies are effective for stereoselective synthesis of this compound?

Advanced Research Question

Methodological Answer:

Key approaches include:

- Asymmetric Catalysis : Use chiral catalysts (e.g., Evans oxazaborolidines) for enantioselective alkylation of fluorophenyl imines.

- Enzymatic Resolution : Lipases or acylases to hydrolyze racemic mixtures selectively .

- Solid-Phase Synthesis : Incorporate fluorinated building blocks into peptide chains for controlled stereochemistry.

For example, L-4-fluorophenylglycine was synthesized with 98% ee using enzymatic resolution and validated via polarimetry .

How does the fluorine substituent influence the compound’s bioactivity compared to non-fluorinated analogs?

Advanced Research Question

Methodological Answer:

The 4-fluorophenyl group enhances:

- Metabolic Stability : Fluorine’s electronegativity reduces cytochrome P450-mediated oxidation.

- Binding Affinity : Fluorine participates in electrostatic interactions (e.g., C–F⋯H–N) or alters π-stacking geometry.

- Solubility : Moderates hydrophobicity compared to chlorinated analogs.

Compare with non-fluorinated analogs using structure-activity relationship (SAR) studies. For instance, replacing fluorine with hydrogen in collagenase inhibitors reduced ΔG by 1.2 kcal/mol .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis or handling of powders.

- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizers.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Refer to Safety Data Sheets (SDS) for fluorinated analogs, which highlight risks of respiratory irritation and environmental toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.